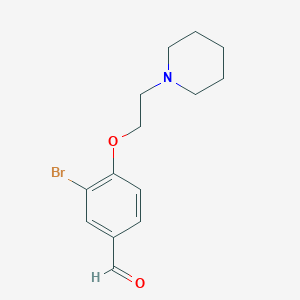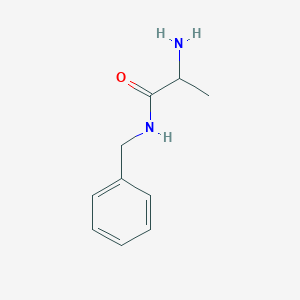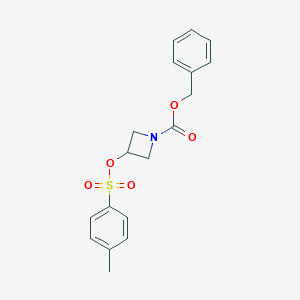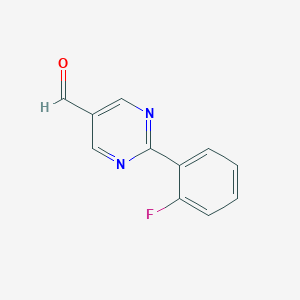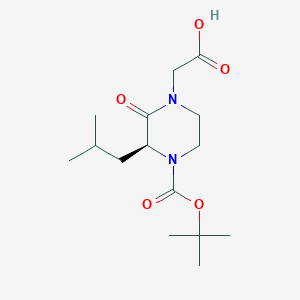
(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as IR spectroscopy and UV-Vis spectroscopy might be used to study the compound’s chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Properties
Piperazine derivatives have been explored for their potential in the synthesis of novel compounds with analgesic and anti-inflammatory properties. For instance, phthaloylimidoalkyl derivatives have been synthesized and evaluated for their anti-inflammatory activity and analgesic properties, showing significant results in reducing inflammation and pain in animal models (Okunrobo & Usifoh, 2006). Similarly, a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic efficacy in mice and rats, indicating the potential of piperazine derivatives in pain management (Viaud et al., 1995).
Antidiabetic and Anticonvulsant Activity
Piperazine derivatives have also shown promising results in the treatment of type II diabetes and as anticonvulsants. A particular piperazine derivative, PMS 847 (S-22068), exhibited strong improvement in glucose tolerance without any side effects or hypoglycemic effects in a rat model of diabetes (Le Bihan et al., 1999). Additionally, another derivative, CPP, demonstrated potent N-methyl-D-aspartate (NMDA) antagonist activity, showing muscle relaxant and anticonvulsant properties in rodent models (Turski et al., 1987).
Therapeutic Applications and Pharmacokinetics
The versatility of piperazine as a core structure has led to its inclusion in a wide range of drugs with various therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules (Rathi et al., 2016). Additionally, the pharmacokinetics of specific piperazine derivatives, like KRM-1648 and PF-00734200, have been studied in various animal models, highlighting their high tissue affinity, long elimination half-life, and complex metabolism (Hosoe et al., 1996; Sharma et al., 2012)(Sharma et al., 2012).
Safety And Hazards
Information about the compound’s toxicity, flammability, and environmental impact would be included here. This information is typically obtained through laboratory testing and is used to develop safety guidelines for handling the compound.
Zukünftige Richtungen
This could involve discussing potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less common compound, some of this information may not be available. If you have more specific questions about this compound or a related topic, feel free to ask! I’m here to help.
Eigenschaften
IUPAC Name |
2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNBFMNMGDYJG-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

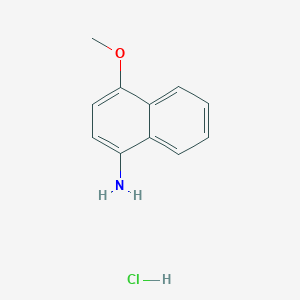

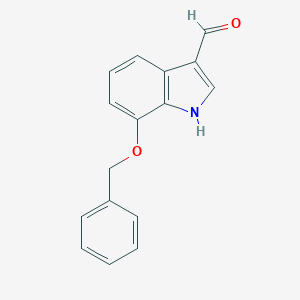


![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
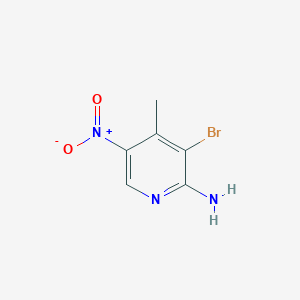
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
